(S)-1-(Pyrrolidin-3-YL)-1H-pyrazole
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Overview
Description
(S)-1-(Pyrrolidin-3-YL)-1H-pyrazole is a chiral compound featuring a pyrrolidine ring attached to a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.
Chiral Resolution: The chiral center at the pyrrolidine ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Procurement of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Use of techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrrolidin-3-YL)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert double bonds or nitro groups to corresponding alkanes or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or amines.
Scientific Research Applications
(S)-1-(Pyrrolidin-3-YL)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyrrolidin-3-YL)-1H-pyrazole: The enantiomer of (S)-1-(Pyrrolidin-3-YL)-1H-pyrazole, which may exhibit different biological activities due to its chiral nature.
(S)-3-(Pyrrolidin-3-YL)benzonitrile: A compound with a similar pyrrolidine ring but a different aromatic moiety.
(S)-Pyrrolidin-3-ylmethanol: A related compound with a hydroxyl group instead of a pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different activities compared to the ®-enantiomer.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2/t7-/m0/s1 |
InChI Key |
ZUZKWDPTWJFIPQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNC[C@H]1N2C=CC=N2 |
Canonical SMILES |
C1CNCC1N2C=CC=N2 |
Origin of Product |
United States |
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